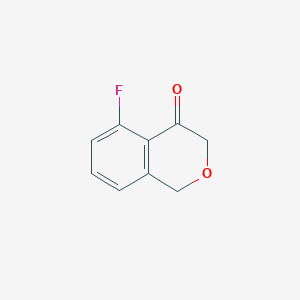
5-Fluoroisochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroisochroman-4-one is a fluorinated derivative of isochroman-4-one, belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the 5th position of the isochroman-4-one structure. Isochroman-4-one derivatives are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisochroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: For industrial production, the preparation method of 5,7-difluorochroman-4-one can be adapted. This method avoids the use of high-pollution liquid strong acids as catalysts, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted isochroman-4-one derivatives, which exhibit diverse biological activities .
Scientific Research Applications
5-Fluoroisochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluoroisochroman-4-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of various biological processes. The compound can modulate signaling pathways such as the NF-κB and Wnt/β-catenin pathways, which are involved in inflammation and cancer .
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine atom but shares a similar structural framework.
Isochroman-4-one: The parent compound without fluorine substitution.
Flavanone: Another oxygen-containing heterocycle with a different ring structure
Uniqueness: 5-Fluoroisochroman-4-one is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-fluoro-1H-isochromen-4-one |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 |
InChI Key |
QWVQTXRCMLYDST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


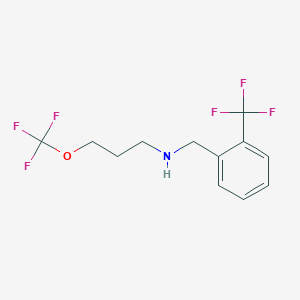
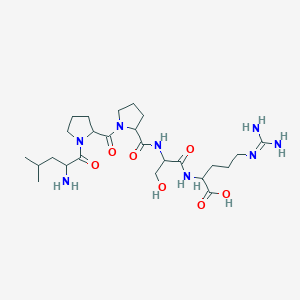
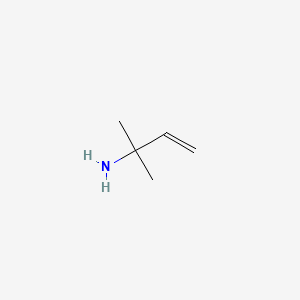
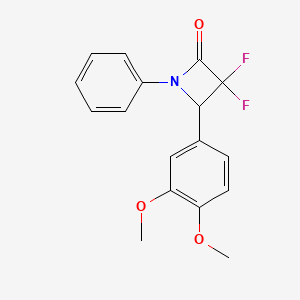
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
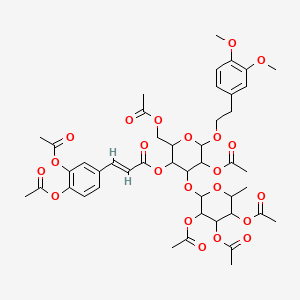
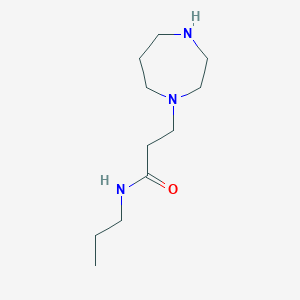
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
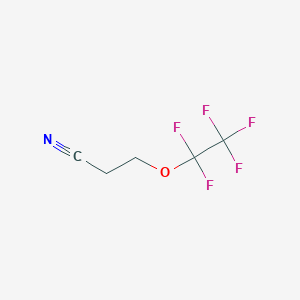
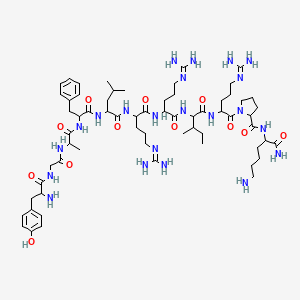
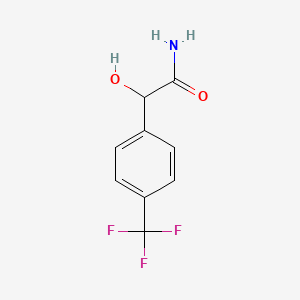
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
